An In-depth Technical Guide to the Furanoid and Pyranoid Structures of Linalool Oxide
An In-depth Technical Guide to the Furanoid and Pyranoid Structures of Linalool Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalool (B1675412) oxide, a naturally occurring monoterpenoid, is a significant component in the aroma profiles of numerous essential oils and food products. It exists in two primary cyclic ether forms: a five-membered ring structure known as the furanoid form, and a six-membered ring structure, the pyranoid form.[1] Each of these forms can exist as cis and trans diastereomers, which in turn can be chiral, leading to a total of eight possible stereoisomers.[2] This technical guide provides a comprehensive overview of the structural, chemical, and biological properties of the furanoid and pyranoid isomers of linalool oxide. Detailed experimental protocols for their synthesis and separation are provided, along with a summary of their physicochemical and spectroscopic data. Furthermore, this guide explores their biological activities and potential mechanisms of action, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Linalool oxides are oxidative metabolites of linalool, a widely distributed tertiary terpene alcohol. They are found in a variety of plants, including those used for teas, spices, and perfumes.[3] The furanoid and pyranoid isomers contribute differently to the sensory profile of these natural products, with the furanoid form often described as having a floral, black tea-like aroma, while the pyranoid form is more floral and less reminiscent of tea.[2] Beyond their aromatic properties, linalool and its oxides have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.[4][5] Understanding the distinct characteristics of the furanoid and pyranoid structures is crucial for harnessing their potential in various applications.
Structural Elucidation: Furanoid vs. Pyranoid Isomers
The formation of linalool oxide isomers proceeds from the epoxidation of the 6,7-double bond of linalool, followed by intramolecular cyclization. The regioselectivity of this cyclization dictates the formation of either the five-membered tetrahydrofuran (B95107) ring (furanoid) or the six-membered tetrahydropyran (B127337) ring (pyranoid).
Each of these structural isomers, furanoid and pyranoid, can exist as cis and trans diastereomers, arising from the relative stereochemistry at the newly formed stereocenters.
Physicochemical and Spectroscopic Properties
The structural differences between the furanoid and pyranoid isomers lead to distinct physicochemical and spectroscopic properties. A summary of these properties is presented in the tables below.
Physicochemical Properties
| Property | Linalool Oxide (Furanoid) | Linalool Oxide (Pyranoid) |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [6] | 170.25 g/mol [2] |
| Boiling Point | 193-194 °C at 760 mmHg[6] | 223-224 °C at 760 mmHg[2] |
| Density | cis: 0.932-0.942 g/cm³ at 25 °C[7] trans: 0.943-0.947 g/cm³ at 20 °C[8] | 0.991-0.996 g/cm³ at 20 °C[9] |
| Refractive Index | cis: 1.451-1.456 at 20 °C[7] trans: 1.451-1.454 at 20 °C[8] | 1.472-1.482 at 20 °C[9] |
| Flash Point | cis: 75 °C[7] trans: 60.56 °C[10] | 76.11 °C[9] |
| CAS Number | Mixture: 60047-17-8[7] cis: 5989-33-3[11] trans: 34995-77-2[11] | 14049-11-7[2] |
Spectroscopic Data
| Spectroscopic Data | Linalool Oxide (Furanoid) | Linalool Oxide (Pyranoid) |
| ¹³C NMR (CDCl₃, δ in ppm) | trans-isomer: 146.3 (CH), 110.6 (CH₂), 75.9 (C), 74.9 (CH), 73.4 (C), 32.5 (CH₂), 31.6 (Me), 29.5 (Me), 25.7 (CH₂), 20.8 (Me)[12] | Data available on PubChem CID 26396[2] |
| Mass Spectrometry (m/z) | trans-isomer: 155 (M⁺-Me, 6), 143 (2), 137 (4), 125 (2), 119 (1) 109 (3), 102 (4), 94 (76), 79 (23), 68 (100), 59 (67), 43 (32)[12] | 68 (999), 59 (795), 94 (715), 43 (465), 67 (320)[2] |
| Gas Chromatography Retention Index (non-polar column) | cis: 1066[10] trans: 1088-1093 | 1171-1183[2] |
Experimental Protocols
Synthesis and Separation of Linalool Oxide Isomers
A user-friendly, laboratory-scale procedure for the preparation and separation of all eight stereoisomers of linalool oxide has been described by Serafino et al. (2021).[13] The method involves the epoxidation of linalool followed by acid-catalyzed cyclization, and subsequent separation of the isomers through selective esterification and chromatography.
Protocol:
-
Preparation of the Isomer Mixture:
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Dissolve linalool in dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.
-
Add m-chloroperbenzoic acid (m-CPBA) portion-wise and stir for 2 hours at 0 °C.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate cyclization.
-
Quench the reaction with aqueous Na₂S₂O₅.
-
Extract the crude mixture of linalool oxide isomers.[13]
-
-
Separation of Pyranoid Isomers:
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Dissolve the crude mixture in CH₂Cl₂ and pyridine.
-
Add benzoyl chloride dropwise at 0 °C to selectively form benzoate (B1203000) esters of the pyranoid isomers.
-
Separate the pyranoid benzoates from the unreacted furanoid oxides by column chromatography.
-
Hydrolyze the separated pyranoid benzoates with NaOH in methanol (B129727) to yield a separable mixture of cis- and trans-pyranoid linalool oxides.[13]
-
-
Separation of Furanoid Isomers:
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Treat the unreacted furanoid oxides with sodium acetate and acetic anhydride (B1165640) to form the corresponding acetate esters.
-
Separate the cis- and trans-furanoid acetates by column chromatography.
-
Hydrolyze the separated acetates with LiAlH₄ to obtain the pure cis- and trans-furanoid linalool oxides.[13]
-
Biological Activities and Mechanisms of Action
Linalool and its oxides exhibit a range of biological activities, with the anti-inflammatory and antimicrobial properties being the most studied.
Antimicrobial and Antifungal Activity
Linalool has demonstrated activity against a broad spectrum of bacteria and fungi.[14] The antimicrobial action is believed to involve the disruption of cell membrane integrity.[5] While data on the individual linalool oxide isomers is less abundant, studies have shown that biotransformation of linalool by fungi can produce both furanoid and pyranoid oxides, suggesting a role for these compounds in plant-pathogen interactions.[15]
Anti-inflammatory Activity
The anti-inflammatory effects of linalool are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that linalool can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by suppressing the activity of inducible nitric oxide synthase (iNOS).[16] Furthermore, linalool has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.[17] This activation leads to the downstream inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.
While these mechanisms have been primarily elucidated for linalool, it is plausible that its oxide derivatives share similar or related pathways of action. Further research is warranted to investigate the specific molecular targets and signaling cascades modulated by the individual furanoid and pyranoid isomers of linalool oxide.
Conclusion
The furanoid and pyranoid isomers of linalool oxide represent a fascinating class of natural compounds with diverse applications ranging from flavor and fragrance to potential therapeutic agents. Their distinct structural features give rise to unique physicochemical properties and aroma profiles. The detailed synthetic and separation protocols provided in this guide offer a practical approach for obtaining pure isomers for further investigation. While the biological activities of linalool have been extensively studied, there is a clear need for more research into the specific pharmacological effects and mechanisms of action of the individual furanoid and pyranoid oxides. Such studies will be instrumental in unlocking the full potential of these versatile molecules in drug discovery and development.
References
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- 13. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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